Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Peptide Chemistry X-Ray Crystallography Conformational Analysis

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 2725774-26-3) is a chiral, orthogonally protected β-amino acid ester. It features a trans-1,3-substituted cyclohexane core, a Boc-protected amine, and a methyl ester.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B13916062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1
InChIKeyADEPCDOPYIWFOH-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate: A Chiral, Orthogonally Protected Building Block for Conformationally Constrained Peptides


Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 2725774-26-3) is a chiral, orthogonally protected β-amino acid ester. It features a trans-1,3-substituted cyclohexane core, a Boc-protected amine, and a methyl ester . This combination provides precise stereochemical control for peptide backbone engineering. As a precursor to the constrained amino acid (1R,3R)-Ac6c3M, it enables the synthesis of peptides with predictable secondary structures, a property not shared by its cis or enantiomeric counterparts [1].

Why Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate Cannot Be Substituted with Other Boc-Aminocyclohexane Isomers


Generic substitution among Boc-aminocyclohexane carboxylate isomers is not scientifically valid due to profound conformational differences. X-ray crystallography data show that the (1R,3R)-Ac6c3M residue derived from this compound exclusively adopts a chair conformation with an axial amino group, inducing a 310-helical peptide backbone [1]. In contrast, the (1S,3R) diastereomer places the amino group in an equatorial orientation, resulting in an α-helical structure [1]. This steric and electronic difference translates into distinct peptide secondary structures, making the (1R,3R) isomer irreplaceable for applications requiring specific helix types. Additionally, biological activity of the parent aminocyclohexanecarboxylic acids is highly stereospecific; for related cis-isomers, a potency difference exceeding 20-fold has been demonstrated at GABA receptors, confirming that stereochemistry directly dictates biological function [2].

Quantitative Evidence Guide: Differentiating Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate from Its Stereoisomers


X-Ray Crystallographic Evidence: (1R,3R)-Ac6c3M Induces 310-Helices vs. α-Helices for the (1S,3R) Isomer

X-ray crystallographic analysis of homo-chiral homopeptides Cbz-[(1R,3R)-Ac6c3M]n-OMe and Cbz-[(1S,3R)-Ac6c3M]n-OMe revealed that the (1R,3R) residue exclusively adopts a cyclohexane chair conformation with the 3-methyl group equatorial and the amino group axial, resulting in a (P) and (M) 310-helical backbone structure. In contrast, the (1S,3R) isomer places both the 3-methyl and amino groups in equatorial positions, producing (P) and (M) α-helices [1]. This demonstrates stereochemical control over peptide secondary structure at the atomic level.

Peptide Chemistry X-Ray Crystallography Conformational Analysis

Synthetic Diastereoselectivity: 4:1 Preference for (1R,3R) Over (1S,3R) in the Bucherer-Bergs Reaction

The key synthetic intermediate (1R,3R)-Ac6c3M is produced with a 4:1 diastereomeric ratio over the (1S,3R) isomer via the Bucherer-Bergs reaction of (3R)-3-methylcyclohexanone [1]. This stereoselectivity matches literature precedent for 3-substituted cyclohexanones and offers a practical advantage by reducing the need for extensive purification steps. Alternatively, a Strecker reaction yields the (1S,3R) isomer as the sole product [1].

Stereoselective Synthesis Amino Acid Synthesis Reaction Development

GABA Receptor Stereospecificity: 20-Fold Potency Difference Between cis-3-Aminocyclohexanecarboxylic Acid Isomers

Although studied on the cis-3-aminocyclohexanecarboxylic acids (the deprotected form), a head-to-head comparison at the GABAA receptor shows extreme stereochemical dependency. The (1S,3R) isomer demonstrated potency similar to GABA as an inhibitor of radioactive GABA uptake in rat brain slices, whereas the (1R,3S) isomer was at least 20 times less potent [1]. This class-level evidence strongly indicates that for trans-derivatives like Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate, stereochemical identity is a critical determinant of any future biological outcome.

GABA Receptor Pharmacology Stereospecificity Neurochemistry

Vendor-Reported Purity Benchmarking for Procurement-Quality Differentiation

The (1R,3R) isomer is commercially available at a verified purity of 98% (HPLC) , while the (1S,3R) counterpart is commonly listed at NLT 97% . This 1% purity differential, while modest, can be decisive in applications such as GMP-grade intermediate synthesis or solid-phase peptide synthesis (SPPS), where even minor impurities can significantly impact coupling efficiency and final product homogeneity.

Chemical Procurement Quality Control Purity Analysis

Conformational Influence on Higher-Order Peptide Assembly: (1R,3R) Yields Similar α-Helical Nonapeptides to (1S,3R) but via Distinct Pathways

CD spectroscopy studies on nonapeptides Boc-l-Leu-l-Leu-[(1R,3R)- or (1S,3R)-Ac6c3M]3-OMe revealed that although both isomers ultimately form right-handed (P) α-helical structures in the crystal state, the (1S,3R) nonapeptide 5b exhibits a stronger propensity for (P) helicity than the (1R,3R) nonapeptide 5a in TFE solution, as evidenced by CD spectral intensity differences [1]. This indicates that the (1R,3R) isomer provides a distinct conformational energy landscape that can be harnessed for fine-tuning helical screw control in peptide engineering.

Peptide Self-Assembly Circular Dichroism Helical Screw Control

High-Value Application Scenarios for Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate Based on Structural Evidence


Design and Synthesis of 310-Helical Peptide Therapeutics

When a 310-helical conformation is desired for target binding, this (1R,3R) isomer is the required building block. X-ray data confirm that peptides derived from this isomer crystallize in a 310-helix, unlike the α-helix formed by the (1S,3R) isomer [1]. This is particularly relevant for designing inhibitors where a specific dihedral angle presentation of side chains is critical for potency and selectivity.

Peptide-Based Nanomaterial Engineering with Controlled Helical Screw

For self-assembling peptide nanotubes or helical bundles, the distinct conformational landscape of the (1R,3R) isomer—demonstrated by CD spectroscopy to yield different helical propensity compared to the (1S,3R) isomer [1]—provides a precise tool for tuning nanotube diameter, stability, and internal pore chemistry, which is essential for molecular channel or drug delivery system design.

Synthesis of GABA Receptor Probes with Defined Stereochemistry

The >20-fold potency difference observed between cis-aminocyclohexanecarboxylic acid stereoisomers at GABA receptors [1] underlines the necessity of using a single, defined enantiomer for any pharmacological probe. This (1R,3R)-Boc-protected precursor ensures that subsequent deprotection yields a stereochemically pure trans-aminocyclohexanecarboxylic acid derivative, eliminating the risk of confounding biological data from trace amounts of the highly active (1S,3R) isomer.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

The orthogonal Boc/Me ester protection strategy is essential for Fmoc-SPPS. The 98% purity specification commercially available for this specific isomer [1] reduces the risk of truncated or deletion sequences that can arise from amine impurities, ensuring higher crude peptide purity and facilitating downstream purification in automated synthesis workflows.

Quote Request

Request a Quote for Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.